molecular formula C15H23N3O2 B103973 4-(4-氨基苯基)哌嗪-1-甲酸叔丁酯 CAS No. 170911-92-9

4-(4-氨基苯基)哌嗪-1-甲酸叔丁酯

货号 B103973
CAS 编号: 170911-92-9
分子量: 277.36 g/mol
InChI 键: RXFHRKPNLPBDGE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate is a chemical compound that serves as an important intermediate in the synthesis of various biologically active molecules. It is part of a broader class of piperazine derivatives that have been extensively studied due to their relevance in medicinal chemistry and drug design. These compounds often mimic structural motifs found in natural peptides and proteins, making them valuable in the development of therapeutic agents .

Synthesis Analysis

The synthesis of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate and related compounds typically involves multi-step organic reactions. For instance, a related compound was synthesized in 52% yield through amination of 4-iodo-2-methyl-6-nitroaniline using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . Another synthesis approach for a sterically congested piperazine derivative utilized a modified Bruylants reaction, highlighting the versatility of synthetic methods available for such compounds . Additionally, the synthesis of 1,4-dipiperazino benzenes, which share structural similarities with the tert-butyl piperazine derivatives, was achieved using transition metal-catalyzed N-arylation .

Molecular Structure Analysis

The molecular structure of tert-butyl piperazine derivatives has been elucidated using various analytical techniques. For example, the structure of a related compound was characterized with ESI-MS, 1H NMR, and elementary analysis . X-ray crystallography has also been employed to determine the geometrical arrangement of hydrophobic side chains in these molecules, which can resemble the orientation of key positions in a peptidic alpha-helix . The crystal structure of another derivative revealed that the piperazine ring adopts a chair conformation, and the molecule exhibits specific dihedral angles between its constituent rings .

Chemical Reactions Analysis

The tert-butyl piperazine derivatives participate in various chemical reactions that are central to their utility as intermediates. The presence of functional groups such as the amino group in tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate allows for further chemical modifications, which can lead to the synthesis of more complex molecules with potential pharmacological activity . The reactivity of these compounds is often exploited in the development of small molecule anticancer drugs and other therapeutic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperazine derivatives are influenced by their molecular structure. These properties are critical in determining the compound's solubility, stability, and reactivity, which in turn affect their application in drug synthesis. The steric effects introduced by the tert-butyl group and the flexibility of the piperazine ring are important considerations in the design of new compounds with desired pharmacokinetic and pharmacodynamic profiles .

科学研究应用

合成和表征

  • 4-(4-氨基苯基)哌嗪-1-甲酸叔丁酯是合成各种生物活性化合物的中间体。例如,使用 CuI、乙二醇和磷酸钾作为催化剂、配体和碱,合成了它的衍生物,表明它在低成本、高效的化学合成中的效用 (刘亚虎,2010 年)
  • 该化合物在合成生物活性分子方面的潜力进一步通过将其转化为具有中等抗菌和驱虫活性的衍生物得到例证,如 Sanjeevarayappa 等人(2015 年)通过光谱证据和单晶 XRD 数据所示 (C. Sanjeevarayappa 等人,2015 年)

结构分析

  • Gumireddy 等人(2021 年)对 4-(4-氨基苯基)哌嗪-1-甲酸叔丁酯衍生物进行了先进的结构表征,提供了对其分子结构和潜在药理应用的见解 (Ashwini Gumireddy 等人,2021 年)
  • 杨等人(2021 年)通过 FT-IR、NMR 光谱和 X 射线衍射,结合密度泛函理论计算,证实了衍生物的结构,突出了其分子结构的稳定性 (Zhi-Ping Yang 等人,2021 年)

材料科学中的应用

  • Praveen 等人(2021 年)对新型杂环化合物 4-[(4-甲基苯基)羰基]哌嗪-1-甲酸叔丁酯进行了研究,揭示了其对酸性环境中碳钢的有效防腐性能,展示了该化合物在材料科学应用中的效用 (B. Praveen 等人,2021 年)

化学合成和催化

  • Mennenga 等人(2015 年)合成了和聚合了 4-(4-氨基苯基)哌嗪-1-甲酸叔丁酯的衍生物,评估了它们在酰化化学中的催化活性。这突出了该化合物在促进化学反应中的作用,特别是在基于聚合物的催化中 (Thiemo Mennenga 等人,2015 年)

生物学应用

  • 该化合物的衍生物因其在药物化学中的潜力而受到研究,其中一些表现出显着的抗癌活性。例如,Nowak 等人(2015 年)合成了氨基和硫代衍生物,表明该化合物与开发新的药理剂有关 (M. Nowak 等人,2015 年)

安全和危害

This compound is labeled with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes .

属性

IUPAC Name

tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFHRKPNLPBDGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451853
Record name tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate

CAS RN

170911-92-9
Record name tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-(4-Nitrophenyl)-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester (20 g, 65 mmol) was dissolved in anhydrous ethanol (250 mL) and 10% Pd/C (1.8 g) was added. The mixture was stirred for 1.5 h under 10 psi of hydrogen and filtered through a Celite pad. The pad was washed with ethyl acetate (3×100 mL) and the combined solution was evaporated in vacuo to yield 4-(4-aminophenyl)-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester (18 g, 98% yield).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.8 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A suspension of 4-(4-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester (Step 8.3) (1.26 g, 4.1 mmol) and palladium on carbon (200 mg) in MeOH (30 mL) was stirred for 30 min at rt, under a hydrogen atmosphere. The reaction mixture was filtered through a pad of celite and concentrated to afford 1.1 g of the title compound as a pink solid: ESI-MS: 278.2 [M+H]+; tR=2.85 min (System 1).
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 4-iodoaniline (0.654 g, 3 mmol), piperazine-1-carboxylic acid tert-butyl ester (0.67 g, 3.6 mmol), potassium phosphate (1.272 g, 6 mmol), ethylene glycol (0.33 ml) and copper iodide (0.03 g, 0.15 mmol) in 2-propanol (3 ml) was placed under argon in a sealed-tube and heated to 80° C. for 30 hours. After being cooled to room temperature, the medium was washed with water (50 ml) and extracted with ethyl acetate (100 ml). The organic layer was dried over MgSO4, concentrated and chromatographed (dichloromethane:acetone, 70:30) to yield 43a (0.36 g, 1.3 mmol, 43%) as a yellow powder.
Quantity
0.654 g
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
1.272 g
Type
reactant
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.03 g
Type
catalyst
Reaction Step One
Name
Yield
43%

Synthesis routes and methods IV

Procedure details

A mixture of 4-(4-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester (3 g, 9.76 mmol) and 10% palladium on carbon (300 mg) in 50 mL ethanol and 20 mL ethyl acetate was hydrogenated at room temperature under a 50 psi hydrogen atmosphere for 2 hrs. The reaction mixture was filtered through a plug of Celite and evaporated under reduced pressure to give 4-(4-amino-phenyl)-piperazine-1-carboxylic acid tert-butyl ester that was used in the in the next step without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate

Citations

For This Compound
45
Citations
T Hermann, P Hochegger, J Dolensky, W Seebacher… - Pharmaceuticals, 2021 - mdpi.com
The 2-phenoxybenzamide 1 from the Medicines for Malaria Venture Malaria Box Project has shown promising multi-stage activity against different strains of P. falciparum. It was …
Number of citations: 1 www.mdpi.com
C Shi, Q Wang, X Liao, H Ge, G Huo, L Zhang… - European Journal of …, 2020 - Elsevier
CDK4/6 has been identified as an attractive therapeutic target for treatment of cancer. For unmet clinical needs, a novel class of imidazo [1′,2’:1,6]pyrido [2,3-d]pyrimidin derivatives, …
Number of citations: 10 www.sciencedirect.com
L Koehler, F Graf, R Bergmann, J Steinbach… - European journal of …, 2010 - Elsevier
Tumor cells are characterized by their loss of growth control resulting from alterations in regulating pathways of the cell cycle, such as a deregulated cyclin-dependent kinase (Cdk) …
Number of citations: 24 www.sciencedirect.com
KN Patel, VN Telvekar - European Journal of Medicinal Chemistry, 2014 - Elsevier
The analogs of N-[4-(piperazin-1-yl)phenyl]cinnamamide were designed and synthesized by molecular hybridization approach in which part C of the designed molecule was linked …
Number of citations: 33 www.sciencedirect.com
F Tsitouroudi, V Sarli, D Poulcharidis, M Pitou… - Materials, 2021 - mdpi.com
Reversine or 2-(4-morpholinoanilino)-N6-cyclohexyladenine was originally identified as a small organic molecule that induces dedifferentiation of lineage-committed mouse myoblasts, …
Number of citations: 1 www.mdpi.com
T Chen, Y Liu, M Shi, M Tang, W Si, X Yuan… - Bioorganic & Medicinal …, 2021 - Elsevier
Forty-one new focal adhesion kinase (FAK) covalent inhibitors were designed and synthesized based on FAK inhibitor TAE226. Compound 11w displayed the highest inhibition of FAK …
Number of citations: 5 www.sciencedirect.com
T Hermann, R Wallner, J Dolensky, W Seebacher… - Pharmaceuticals, 2022 - mdpi.com
MMV’s Malaria Box compound MMV030666 shows multi-stage activity against various strains of Plasmodium falciparum and lacks resistance development. To evaluate the importance …
Number of citations: 8 www.mdpi.com
LI Pilkington, K Sparrow, SWP Rees, EK Paulin… - European Journal of …, 2020 - Elsevier
Phospholipases are enzymes that are involved in the hydrolysis of acyl and phosphate esters of phospholipids, generating secondary messengers that have implications in various …
Number of citations: 8 www.sciencedirect.com
X Jiang, B Huang, WA Zalloum, CH Chen, X Ji… - European Journal of …, 2023 - Elsevier
Taking our previously reported HIV-1 NNRTIs BH-11c and XJ-10c as lead compounds, series of novel diarypyrimidine derivatives bearing six-membered non-aromatic heterocycles …
Number of citations: 4 www.sciencedirect.com
T Chen, Y Liu, J Liu, M Tang, H Huang, C Bai, W Si… - Bioorganic …, 2022 - Elsevier
In this study, 28 novel focal adhesion kinase (FAK) inhibitors were designed and synthesized based on FAK inhibitor TAE226. Compound 18b displayed good inhibition of FAK (IC 50 = …
Number of citations: 5 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。